REACTION_CXSMILES
|
[Br-].O=[C:3]([CH3:16])[CH2:4][N+:5]1[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[CH:7][C:6]=1[CH3:15].C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[CH3:16][C:3]1[CH:15]=[C:6]2[N:5]([CH:4]=1)[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[CH:7]2 |f:0.1,2.3.4|
|
Name
|
mixture
|
Quantity
|
570 mg
|
Type
|
reactant
|
Smiles
|
[Br-].O=C(C[N+]1=C(C=CC(=C1)C(=O)OC)C)C
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The concentrate was dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
this solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by flash column chromatography on silica gel with 2:1 hexanes/dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C=CC(=CN2C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 407 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |